molecular formula C8H6FN B066165 4-Fluoro-3-methylbenzonitrile CAS No. 185147-08-4

4-Fluoro-3-methylbenzonitrile

Cat. No.: B066165
CAS No.: 185147-08-4
M. Wt: 135.14 g/mol
InChI Key: ZMEAHKIIWJDJFT-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzonitrile: is an organic compound with the molecular formula C8H6FN and a molecular weight of 135.14 g/mol . It is a derivative of benzonitrile, where a fluorine atom is substituted at the fourth position and a methyl group at the third position on the benzene ring. This compound is typically found as a white to light yellow crystalline powder .

Scientific Research Applications

4-Fluoro-3-methylbenzonitrile is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and receptor binding.

    Medicine: As a building block for the synthesis of potential therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

4-Fluoro-3-methylbenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Precautionary measures include washing hands and face thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Mode of Action

It’s known that benzonitrile derivatives can participate in various chemical reactions such as nucleophilic substitution and oxidation . The fluorine atom in the compound could potentially enhance its reactivity, making it a good leaving group in certain reactions.

Biochemical Pathways

For instance, they can participate in the Suzuki–Miyaura coupling, a type of cross-coupling reaction used in organic chemistry .

Pharmacokinetics

The compound’s molecular weight (13514 Da) suggests that it could potentially be absorbed and distributed in the body . The presence of a fluorine atom might also influence its metabolic stability and excretion patterns.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-methylbenzonitrile . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Moreover, the compound’s interaction with its targets can also be influenced by the specific biological environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-3-methylbenzonitrile involves the reaction of 4-bromo-3-methylbenzonitrile with silver fluoride in the presence of a palladium catalyst and toluene as the solvent. The reaction is carried out in a sealed tube at 130°C for 18 hours . The reaction mixture is then filtered to remove solids, and the product is isolated.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the use of toxic reagents and high temperatures.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Nucleophilic substitution: 4-amino-3-methylbenzonitrile or 4-thio-3-methylbenzonitrile.

    Oxidation: 4-fluoro-3-methylbenzoic acid.

    Reduction: 4-fluoro-3-methylbenzylamine.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylbenzonitrile
  • 4-Fluoro-2-methylbenzonitrile
  • 4-Fluoro-3-nitrobenzonitrile

Comparison:

4-Fluoro-3-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

4-fluoro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEAHKIIWJDJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381307
Record name 4-Fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185147-08-4
Record name 4-Fluoro-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185147-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzonitrile
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Synthesis routes and methods

Procedure details

10.00 g (65.29 mmol) 4-fluoro-3-methyl-benzoic acid amide are stirred together with 50 ml phosphorus oxychloride for 4 hours at 60° C. and then evaporated down i. vac. The residue is poured into ice water, the resulting precipitate is filtered off and washed with water. After being taken up in ethyl acetate the organic phase is washed with sat. potassium carbonate solution, dried over sodium sulphate and evaporated down completely i. vac.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What computational methods were employed to investigate 4-fluoro-3-methylbenzonitrile and what key properties were explored?

A1: The researchers utilized quantum chemical calculations to examine the properties of this compound. Specifically, they focused on:

  • Molecular Optimized Structure: Determining the most stable three-dimensional arrangement of atoms within the molecule. []
  • NLO Applications: Evaluating the compound's potential for non-linear optical applications, such as frequency doubling and second harmonic generation (SHG), which are crucial in laser technology and optical materials. []
  • Fock Matrix of NBO Analysis: Analyzing the molecule's electronic structure and bonding interactions using Natural Bond Orbital (NBO) analysis. []
  • HOMO and LUMO Frontier Orbital Energies Analysis: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and potential interactions. []
  • Thermochemistry Properties: Calculating various thermodynamic properties, offering insights into the molecule's stability and behavior under different conditions. []

Q2: What insights did the computational study reveal about the potential applications of this compound?

A2: The study suggests that this compound might possess suitable properties for non-linear optical applications like frequency doubling and second harmonic generation (SHG). [] This finding could be relevant for developing new materials for lasers and other optical technologies.

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